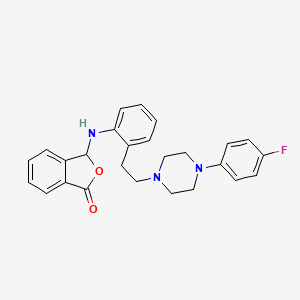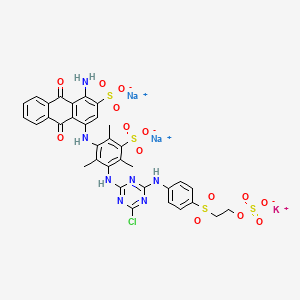
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, potassium sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, potassium sodium salt is a complex organic compound primarily used in the dye and pigment industry. This compound is known for its vibrant color properties and stability, making it a valuable component in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the sulfonation of anthracene to produce anthracenesulfonic acid. The subsequent steps involve the introduction of amino groups and various substitutions to achieve the final structure. Key reagents include chlorosulfonic acid, ammonia, and various organic intermediates. The reaction conditions typically require controlled temperatures and pH levels to ensure the desired substitutions and avoid side reactions.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of reaction parameters is essential. The process involves continuous monitoring and adjustment of temperature, pressure, and reactant concentrations. The final product is purified through crystallization and filtration to achieve the desired purity and quality.
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic halides and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthracenesulfonic acids and their derivatives, which have applications in different industrial processes.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other complex organic molecules. Its stability and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methods.
Biology
In biological research, derivatives of this compound are used as fluorescent markers and probes. Their ability to bind to specific biomolecules allows researchers to study cellular processes and molecular interactions.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate their use in drug delivery systems and as potential treatments for various diseases.
Industry
In the dye and pigment industry, this compound is used to produce vibrant and stable dyes for textiles, plastics, and other materials. Its stability under various conditions makes it a preferred choice for industrial applications.
類似化合物との比較
Similar Compounds
Anthracenesulfonic acid derivatives: These compounds share a similar core structure but differ in their functional groups.
Aminoanthracenes: These compounds have amino groups attached to the anthracene core.
Sulfonated anthracenes: These compounds have sulfonic acid groups attached to the anthracene core.
Uniqueness
The uniqueness of 2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, potassium sodium salt lies in its complex structure, which combines multiple functional groups. This complexity provides unique reactivity and stability, making it suitable for specialized applications in various fields.
特性
| 94157-80-9 | |
分子式 |
C34H27ClKN7Na2O14S4 |
分子量 |
1006.4 g/mol |
IUPAC名 |
potassium;disodium;1-amino-4-[3-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C34H30ClN7O14S4.K.2Na/c1-15-27(38-22-14-23(58(47,48)49)26(36)25-24(22)29(43)20-6-4-5-7-21(20)30(25)44)16(2)31(59(50,51)52)17(3)28(15)39-34-41-32(35)40-33(42-34)37-18-8-10-19(11-9-18)57(45,46)13-12-56-60(53,54)55;;;/h4-11,14,38H,12-13,36H2,1-3H3,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,37,39,40,41,42);;;/q;3*+1/p-3 |
InChIキー |
QROLPAZTPZXWHY-UHFFFAOYSA-K |
正規SMILES |
CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-])C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-].[Na+].[Na+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


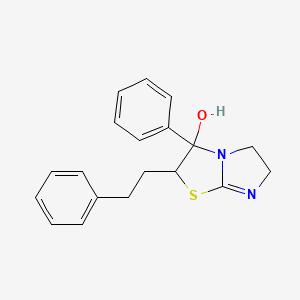
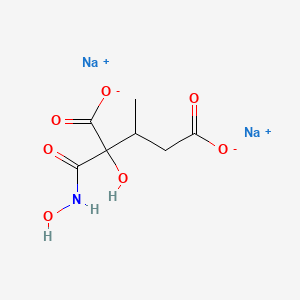
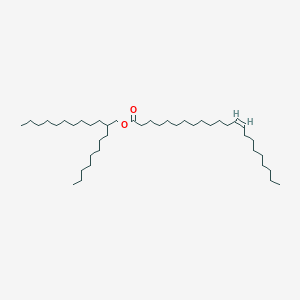
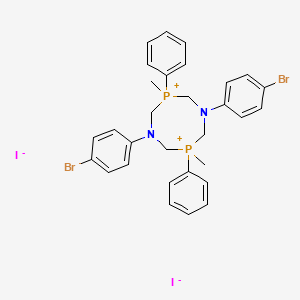


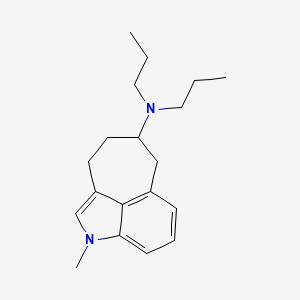

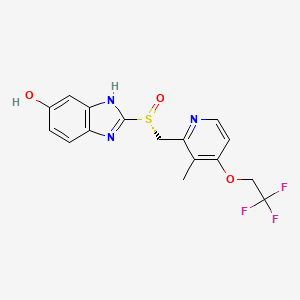
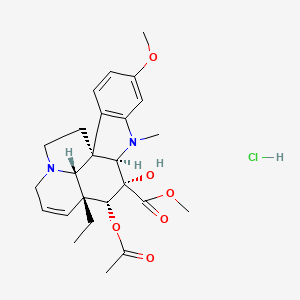


![(5S,5aS,8aR,9S)-9-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)-5-(3-hydroxyanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12780081.png)
